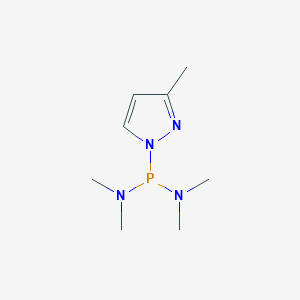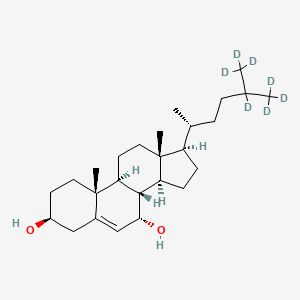
2-(3-(N-Ethylacetamido)-2,4,6-triiodophenyl)propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(N-Ethylacetylamino)-2,4,6-triiodophenyl]propionic acid is a complex organic compound with the molecular formula C13H14I3NO4 and a molecular weight of 628.97 g/mol . This compound is characterized by the presence of three iodine atoms attached to a phenyl ring, which is further substituted with an N-ethylacetylamino group and a propionic acid moiety. The compound’s unique structure makes it of interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-[3-(N-Ethylacetylamino)-2,4,6-triiodophenyl]propionic acid typically involves multiple steps, starting with the iodination of a phenyl ring. The N-ethylacetylamino group is introduced through an acylation reaction, followed by the attachment of the propionic acid moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize by-products. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
2-[3-(N-Ethylacetylamino)-2,4,6-triiodophenyl]propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohols or amines.
Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[3-(N-Ethylacetylamino)-2,4,6-triiodophenyl]propionic acid has several scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of more complex molecules, serving as a building block in organic synthesis.
Biology: It is employed in biochemical studies to investigate the effects of iodine-containing compounds on biological systems.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of radiopaque agents for medical imaging.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific applications
Mechanism of Action
The mechanism of action of 2-[3-(N-Ethylacetylamino)-2,4,6-triiodophenyl]propionic acid involves its interaction with molecular targets in biological systems. The iodine atoms in the compound can participate in halogen bonding, which influences its binding affinity to specific proteins or enzymes. The N-ethylacetylamino group and propionic acid moiety contribute to the compound’s overall pharmacokinetic properties, affecting its absorption, distribution, metabolism, and excretion .
Comparison with Similar Compounds
2-[3-(N-Ethylacetylamino)-2,4,6-triiodophenyl]propionic acid can be compared with other iodine-containing compounds, such as:
Iodinated contrast agents: Used in medical imaging, these compounds share the presence of iodine atoms but differ in their overall structure and pharmacokinetic properties.
Thyroid hormones: Compounds like thyroxine (T4) and triiodothyronine (T3) contain iodine atoms and play crucial roles in regulating metabolism.
The uniqueness of 2-[3-(N-Ethylacetylamino)-2,4,6-triiodophenyl]propionic acid lies in its specific combination of functional groups and iodine atoms, which confer distinct chemical and biological properties .
Properties
CAS No. |
23279-50-7 |
|---|---|
Molecular Formula |
C13H14I3NO3 |
Molecular Weight |
612.97 g/mol |
IUPAC Name |
2-[3-[acetyl(ethyl)amino]-2,4,6-triiodophenyl]propanoic acid |
InChI |
InChI=1S/C13H14I3NO3/c1-4-17(7(3)18)12-9(15)5-8(14)10(11(12)16)6(2)13(19)20/h5-6H,4H2,1-3H3,(H,19,20) |
InChI Key |
OMKIDFZPIMSIQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=C(C=C(C(=C1I)C(C)C(=O)O)I)I)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-(2-Hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol](/img/structure/B13816841.png)
![6H-6,10-Methanopyridazino[1,2-a][1,2]diazepine](/img/structure/B13816842.png)

![2-[5-(1,3-Dihydro-1,3,3-trimethyl-2h-indol-2-ylidene)-2-phenyl-1,3-pentadien-1-yl]-1,3,3-trimethyl-3h-indolium perchlorate](/img/structure/B13816861.png)









![(5Z,9Z)-3,6,10-trimethyl-7,8,11,11a-tetrahydro-4H-cyclodeca[b]furan-2-one](/img/structure/B13816927.png)
